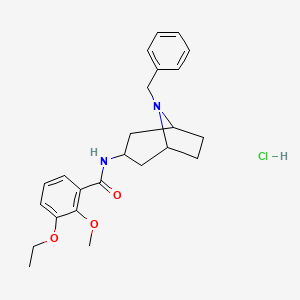
exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core linked to an 8-azabicyclo[3.2.1]octane scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(321)oct-3-yl)benzamide hydrochloride typically involves multiple steps The key steps include the formation of the 8-azabicyclo[32The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial and can be achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions may target the benzamide moiety, potentially converting it to an amine.
Substitution: Substitution reactions can occur at various positions on the benzamide ring or the 8-azabicyclo[3.2.1]octane scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it may be used to study the interactions of benzamide derivatives with biological targets, such as receptors or enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system due to the presence of the 8-azabicyclo[3.2.1]octane scaffold .
Industry: In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological processes .
Comparaison Avec Des Composés Similaires
- endo-2,3-Dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl)benzamide hydrochloride
- exo-5-Bromo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl)benzamide
Uniqueness: The unique combination of the ethoxy and methoxy groups in exo-3-Ethoxy-2-methoxy-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride distinguishes it from similar compounds. These functional groups may influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research .
Propriétés
Numéro CAS |
83130-76-1 |
|---|---|
Formule moléculaire |
C24H31ClN2O3 |
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-3-ethoxy-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-29-22-11-7-10-21(23(22)28-2)24(27)25-18-14-19-12-13-20(15-18)26(19)16-17-8-5-4-6-9-17;/h4-11,18-20H,3,12-16H2,1-2H3,(H,25,27);1H |
Clé InChI |
ITEKJJMFNOKGOP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


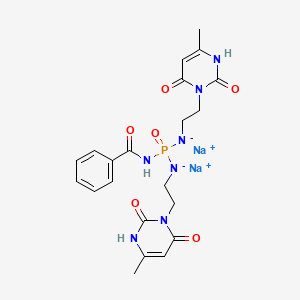
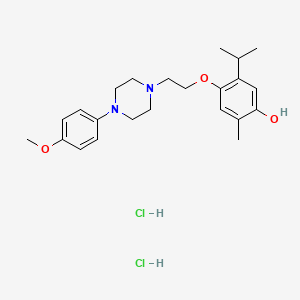

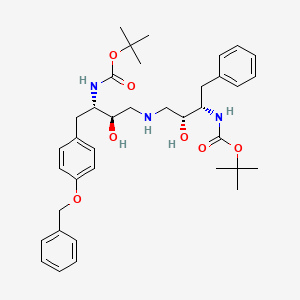
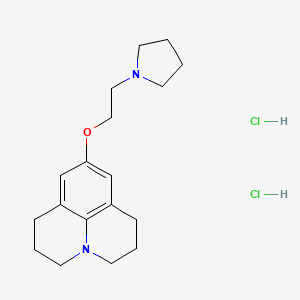


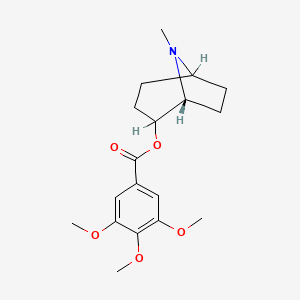
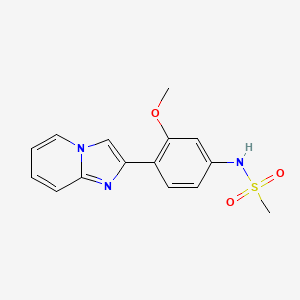
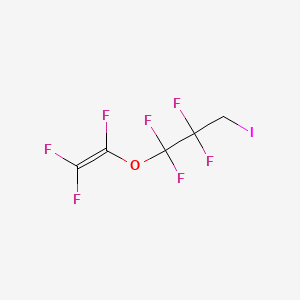
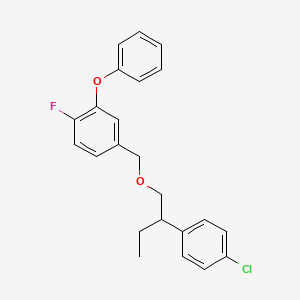
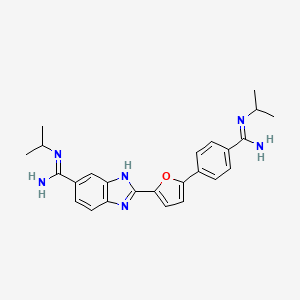
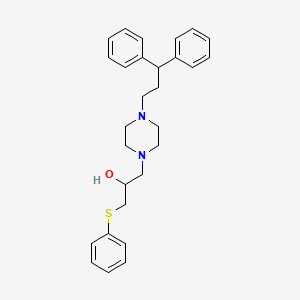
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
